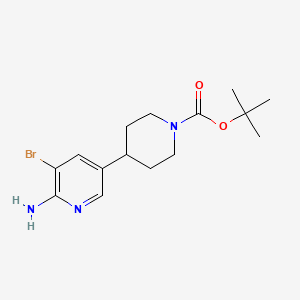
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22BrN3O2 and a molecular weight of 356.26 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
准备方法
The synthesis of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-amino-5-bromopyridine and tert-butyl piperidine-1-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C).
Purification: The final product is purified through techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and dimethyl sulfoxide (DMSO) . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromopyridine moieties play a crucial role in its binding affinity and reactivity . The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes .
相似化合物的比较
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.
Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: This compound features a chlorine atom instead of a bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C15H22BrN3O2 |
|---|---|
分子量 |
356.26 g/mol |
IUPAC 名称 |
tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)13(17)18-9-11/h8-10H,4-7H2,1-3H3,(H2,17,18) |
InChI 键 |
QQMQYTRKHYMWKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(N=C2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



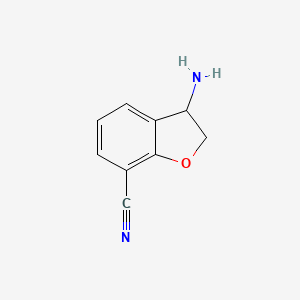


![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
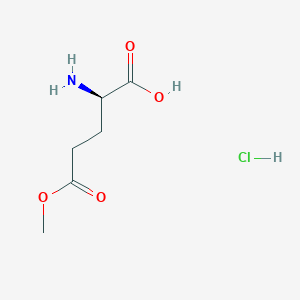
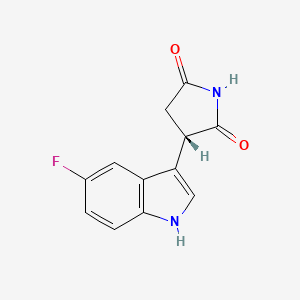
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)

![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)

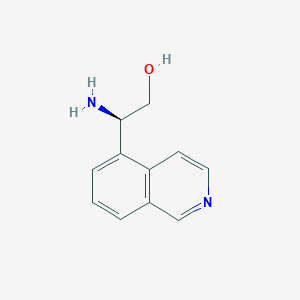

![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
